3-(4-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one
Overview
Description
3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-bromobenzoyl chloride with 4-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone can be achieved through a continuous flow process. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The propiophenone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the propiophenone can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and exhibits unique liquid crystalline properties.
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal activity and potential use in medicinal chemistry.
3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Investigated for its neurotoxic potential and effects on acetylcholinesterase activity.
Uniqueness
3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone is unique due to the presence of both bromophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromophenyl group allows for further functionalization through substitution reactions.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3O/c17-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(18,19)20/h1-2,4-9H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEGKOWJWAFXCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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